3-Methylpentane-2-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylpentane-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2S/c1-4-5(2)6(3)10(7,8)9/h5-6H,4H2,1-3H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAFKWZTMKJDTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methylpentane 2 Sulfonamide and Its Analogues
Classical Approaches to Sulfonamide Synthesis
Traditional methods for the construction of the sulfonamide bond are well-established and widely utilized due to their reliability and the accessibility of starting materials.
Reaction of Amines with Sulfonyl Chlorides
The most conventional and widely practiced method for the synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. cbijournal.comresearchgate.net This reaction is a cornerstone of sulfonamide synthesis due to its efficiency and broad applicability. The base, typically an amine like pyridine (B92270) or triethylamine, serves to neutralize the hydrochloric acid generated during the reaction. cbijournal.com
For the synthesis of an analogue of 3-methylpentane-2-sulfonamide, one could envision the reaction of 3-methylpentan-2-amine (B1274118) with a suitable sulfonyl chloride. The general scheme for this reaction is as follows:
RSO₂Cl + R'R''NH → RSO₂NR'R'' + HCl
The choice of solvent and base is crucial for optimizing the reaction conditions. Common solvents include tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM). While primary amines are generally highly reactive, secondary amines may exhibit lower reactivity. cbijournal.com
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield |
| Aryl/Alkyl Sulfonyl Chloride | Primary/Secondary Amine | Pyridine, Triethylamine (TEA) | THF, DCM | Moderate to High |
Alkylation Strategies Involving Sulfonamide Protecting Groups
N-Alkylation of sulfonamides is another classical approach to introduce structural diversity. Sulfonamides can serve as protecting groups for amines, and their subsequent alkylation allows for the synthesis of more complex structures. nih.govgoogle.com The sulfonamide nitrogen is acidic enough to be deprotonated by a strong base, forming a nucleophilic anion that can react with an alkylating agent.
The use of protecting groups is particularly relevant when further synthetic manipulations are required. For instance, the 2-(trimethylsilyl)ethanesulfonamide (B144012) (SES) group can be employed, which can be readily removed under mild conditions. nih.gov An intermolecular alkylation of sulfonamides with trichloroacetimidates has also been reported, which proceeds without the need for an external catalyst. nih.govresearchgate.net
A general representation of this strategy is the alkylation of a primary sulfonamide:
RSO₂NH₂ + Base → [RSO₂NH]⁻ [RSO₂NH]⁻ + R'X → RSO₂NHR' + X⁻
This methodology is advantageous for creating N-substituted sulfonamides that may not be easily accessible through the direct reaction of a secondary amine with a sulfonyl chloride.
Advanced and Stereoselective Synthesis of α-C-Chiral Sulfonamides
Modern synthetic chemistry has seen the development of sophisticated methods for the stereoselective synthesis of sulfonamides, particularly those with chirality at the α-carbon. These methods often employ transition metal catalysis to achieve high levels of enantioselectivity.
Palladium-Catalyzed Asymmetric Transformations
Palladium catalysis has emerged as a powerful tool for the asymmetric synthesis of chiral sulfonamides. These reactions offer high efficiency and stereocontrol, which are critical in the synthesis of chiral drugs and other bioactive molecules. researchgate.netdoaj.org
The palladium-catalyzed asymmetric addition of arylboronic acids to cyclic N-sulfonyl imines is an effective method for the synthesis of chiral sulfonamides containing a quaternary stereocenter. researchgate.netresearchgate.net This reaction typically employs a chiral ligand to induce enantioselectivity. A variety of chiral benzosultams and benzosulfamidates can be synthesized in excellent yields and with high enantiomeric excess using this approach. researchgate.net
The general transformation can be depicted as:
Cyclic N-Sulfonyl Imine + ArB(OH)₂ --(Pd-catalyst, Chiral Ligand)--> Chiral α-Aryl Sulfonamide
The development of novel chiral ligands, such as those based on bispidine, has been instrumental in the success of these transformations, affording a range of chiral products with excellent enantioselectivities. researchgate.net
| Substrate | Reagent | Catalyst System | Product | Enantioselectivity |
| Cyclic N-Sulfonyl Ketimine | Arylboronic Acid | Pd(TFA)₂ / Chiral Bispidine Ligand | Chiral Benzosultam | High |
| Cyclic N-Sulfonyl Imine | Arylboronic Acid | PdCl₂ / Chiral S,N-Bispidine Ligand | Chiral Benzosultam | High |
Palladium-catalyzed cross-coupling reactions provide a versatile platform for the synthesis of a wide array of sulfonamides. These reactions allow for the formation of C-N and S-N bonds under relatively mild conditions.
One notable example is the coupling of primary sulfonamides with aryl nonaflates. This method is tolerant of a variety of functional groups and provides a practical route to secondary sulfonamides. organic-chemistry.org The optimal conditions often involve a biaryl phosphine (B1218219) ligand, such as t-BuXPhos, with a suitable base and solvent combination. organic-chemistry.org
Another powerful approach is the Suzuki-Miyaura coupling of in situ generated sulfamoyl chlorides with arylboronic acids. This three-component reaction utilizes sulfuric chloride as a source of the sulfonyl group and proceeds in a redox-neutral manner. nih.gov This method demonstrates high functional group tolerance and good selectivity. nih.gov
Furthermore, palladium-catalyzed N-arylation of sulfonamides with aryl halides (bromides and iodides) has been developed. organic-chemistry.org The choice of ligand and the potential need for additives can be crucial for achieving high yields, particularly with less reactive aryl chlorides.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product |
| Primary Sulfonamide | Aryl Nonaflate | Pd-catalyst / t-BuXPhos | Secondary Sulfonamide |
| Secondary Amine, Sulfuric Chloride | Arylboronic Acid | Pd-catalyst | Aryl Sulfonamide |
| Sulfonamide | Aryl Bromide/Iodide | Pd-catalyst / BINAP | N-Aryl Sulfonamide |
Copper-Catalyzed Aminosulfonylation Protocols
Copper catalysis has emerged as a powerful tool for the synthesis of sulfonamides, offering mild and efficient routes from readily available starting materials. These protocols often involve the formation of a sulfonyl radical intermediate, which is then trapped by an amine.
One notable method involves a three-component reaction of aryldiazonium tetrafluoroborates, a sulfur dioxide surrogate such as 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABCO·(SO₂)₂), and N-chloroamines. This copper-catalyzed aminosulfonylation proceeds under mild conditions and provides a wide range of sulfonamides in good yields. The reaction is believed to proceed through a radical process facilitated by the transition-metal catalyst.
Another approach utilizes the synergy of photoredox and copper catalysis to synthesize sulfonamides from various aryl radical precursors, amines, and a sulfur dioxide source. This method is advantageous as it can be conducted in air at room temperature and demonstrates good functional group compatibility, even with electron-deficient amines. The key to this transformation is the capture of a sulfonyl radical intermediate by a Cu(II) amido complex.
Researchers have also developed copper-catalyzed methods starting from aryl boronic acids, DABSO, and a variety of amines at elevated temperatures. More recently, a copper-catalyzed aromatic decarboxylative halosulfonylation has been reported, which allows for the one-pot synthesis of sulfonamides from aryl carboxylic acids and amines. This process leverages copper ligand-to-metal charge transfer (LMCT) to generate sulfonyl chlorides in situ, which are then aminated.
Table 1: Comparison of Copper-Catalyzed Aminosulfonylation Protocols
| Starting Materials | Key Reagents | Conditions | Scope |
|---|---|---|---|
| Aryldiazonium tetrafluoroborates, N-chloroamines | Copper catalyst, DABCO·(SO₂)₂ | Mild | Wide range of sulfonamides |
| Aryl radical precursors, amines | Copper catalyst, photocatalyst, SO₂ source | Room temperature, air | Broad, including electron-deficient amines |
| Aryl boronic acids, amines | Copper catalyst, DABSO | High temperature | Variety of electron-rich amines |
Rhodium-Catalyzed Asymmetric Multicomponent Reactions
For the synthesis of chiral sulfonamides, rhodium-catalyzed asymmetric multicomponent reactions represent a highly efficient strategy. These reactions allow for the rapid construction of complex molecules with high stereocontrol in a single step.
A notable example is the asymmetric three-component reaction of sulfonamides, diazo compounds, and imines, cooperatively catalyzed by a rhodium complex (Rh₂(OAc)₄) and a chiral phosphoric acid. This methodology provides access to enantiomerically enriched sulfonamides containing two adjacent chiral centers with high yields (up to 85%), excellent diastereoselectivity (>20:1), and enantioselectivity (up to 99% ee). The reaction proceeds by trapping a reactive ammonium (B1175870) ylide, generated from the amine and diazo compound, with the imine. This method has been demonstrated on a gram scale with a reduced catalyst loading without compromising the yield or stereoselectivity.
Furthermore, chiral rhodium(II) carboxylate catalysts have been employed in the enantioselective oxygen transfer from a sulfonyl group to a diazo carbon, yielding chiral sulfinylamidines. While this is a reduction of the sulfur center, it highlights the utility of rhodium catalysis in creating chiral sulfur-containing compounds. Other applications of chiral rhodium catalysts include the enantioselective hydrosulfonylation of allenes and alkynes to produce chiral allylic sulfones.
Generation of Chiral Sulfinates as Intermediates
Chiral sulfinates are versatile intermediates in asymmetric synthesis, providing a pathway to a variety of enantiomerically pure sulfur-containing compounds, including sulfonamides. The generation of these intermediates with high stereocontrol is a key step in these synthetic routes.
One effective strategy involves the asymmetric condensation of pro-chiral sulfinates with alcohols using an organocatalyst, such as pentanidium, to produce enantioenriched sulfinate esters. These sulfinate esters can then be converted into a diverse range of chiral sulfur pharmacophores. A significant advantage of this approach is that the initial sulfinates can be prepared from existing sulfone and sulfonamide drugs, allowing for late-stage diversification of known bioactive molecules.
Another method for generating sulfinates involves the reaction of organometallic reagents, such as Grignard or organolithium reagents, with a sulfur dioxide surrogate like DABSO. The resulting metal sulfinates can be trapped in situ with various electrophiles. For instance, treatment with thionyl chloride generates a sulfinyl chloride intermediate, which can then be reacted with a nitrogen nucleophile to afford sulfinamides. While not directly producing sulfonamides, the oxidation of the resulting sulfinamides can provide the desired sulfonamides.
The synthesis of α-C-chiral primary sulfonamides has also been achieved from heterocyclic thioethers and sulfones, which serve as precursors for α-chiral sulfinates. These sulfinates, upon treatment with hydroxylamine (B1172632) sulfonate in an aqueous solution, yield the corresponding primary sulfonamides with retention of stereochemical integrity.
Photocatalytic Synthesis Pathways
Photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of sulfonamides under mild conditions using visible light. These methods often proceed via radical intermediates, offering unique reactivity pathways.
A metal-free photocatalytic approach allows for the late-stage functionalization of existing sulfonamides. In this strategy, N-sulfonylimines, readily formed from primary sulfonamides, act as precursors to sulfonyl radicals under photocatalytic conditions. These radicals can then participate in reactions such as the hydrosulfonylation of alkenes. This methodology also allows for the generation of sulfinate anions, further expanding the synthetic utility.
Another innovative photocatalytic strategy enables the modular synthesis of arylsulfonamides from aryl triflates, a sulfur dioxide surrogate (K₂S₂O₅), and a broad range of amines. This transition-metal-free method utilizes NaI as a dual-functional transfer reagent and soft electron donor to activate the aryl triflates under UV light at room temperature.
Visible light can also mediate the arylation of sulfonamides with boronic acids to produce diaryl sulfones through an N–S bond cleavage, representing a catalyst-free sulfonylation of boronic acids. Furthermore, visible-light-driven photocatalysis can generate sulfonamidyl radicals for applications in intramolecular alkene hydroamination.
The direct conversion of carboxylic acids into sulfinamides, which can be subsequently oxidized to sulfonamides, has been achieved using acridine (B1665455) photocatalysts and 400 nm light. This method involves the generation of alkyl radicals from carboxylic acids and their subsequent addition to sulfinylamine reagents.
Table 2: Overview of Photocatalytic Pathways to Sulfonamides and Precursors
| Method | Starting Materials | Key Features | Product |
|---|---|---|---|
| Late-Stage Functionalization | Primary sulfonamides, alkenes | Metal-free, generates sulfonyl radicals | Functionalized sulfones |
| Three-Component Coupling | Aryl triflates, amines, K₂S₂O₅ | Transition-metal-free, UV light | Arylsulfonamides |
| Arylation of Sulfonamides | Sulfonamides, boronic acids | Catalyst-free, visible light | Diaryl sulfones |
Organometallic Reagent-Mediated Sulfonamide Formation
The use of organometallic reagents, such as Grignard and organolithium reagents, provides a direct and versatile route for the synthesis of sulfonamides, particularly primary sulfonamides. These methods typically involve the reaction of the organometallic species with a sulfur dioxide equivalent, followed by reaction with an amine source.
A one-pot process for preparing primary sulfonamides involves the reaction of various (hetero)aryl and alkyl Grignard or organolithium reagents with the sulfinylamine reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). This method is convenient and provides the desired primary sulfonamides in good to excellent yields.
The use of sulfur dioxide gas can be challenging due to its toxicity and difficult handling. The stable, solid sulfur dioxide surrogate, 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO), has been developed as a safer alternative. The addition of Grignard reagents to DABSO forms sulfinates, which can be converted in situ to sulfonamides. A one-pot procedure for the preparation of arene and heteroarene sulfonamides from aryl and heteroaryl bromides has been developed. This involves the formation of the Grignard reagent, reaction with sulfur dioxide and sulfuryl chloride, and subsequent addition of an amine. This method is compatible with functional groups like esters, nitriles, and amides when using isopropylmagnesium chloride for the Grignard formation.
The reaction of organometallic reagents with DABSO to form metal sulfinates is also a key step in the synthesis of sulfinamides, which are precursors to sulfonamides. The in-situ generated sulfinate can be treated with thionyl chloride to form a sulfinyl chloride, which is then trapped by an amine to give the sulfinamide.
Green Chemistry and Sustainable Synthetic Routes for Sulfonamides
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of sulfonamides. These approaches aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency.
Solvent-Free Methods
Solvent-free reaction conditions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use and disposal. Mechanochemistry, which involves reactions conducted by grinding or milling solid reactants, is a prominent solvent-free technique.
A solvent-free mechanochemical approach for the synthesis of sulfonamides has been demonstrated using a one-pot, two-step procedure in a ball mill. This method involves the tandem oxidation-chlorination of disulfides using solid sodium hypochlorite (B82951) (NaOCl·5H₂O) to form a sulfonyl chloride intermediate, followed by amination. This protocol is applicable to both aromatic and aliphatic disulfides and amines and features an environmentally friendly purification process.
Another solvent-free method for the preparation of sulfonamides involves the reaction of N-silylamines with sulfonyl chlorides. This reaction can be performed without a solvent, and the byproduct, trimethylsilyl (B98337) chloride, can be recovered.
While not entirely solvent-free, other green approaches utilize environmentally benign solvents like water. For example, a simple and efficient method for the synthesis of sulfonamide and sulfonate carboxylic acid derivatives uses water as the solvent and sodium carbonate as a scavenger for HCl. This method avoids the use of toxic organic solvents and features a simple filtration-based workup.
Catalyst Reuse and Efficiency
The development of sustainable synthetic routes is a cornerstone of modern chemistry, with a strong emphasis on the recyclability and efficiency of catalysts. In the synthesis of sulfonamides, the transition from homogeneous to heterogeneous catalysis represents a significant step towards greener and more cost-effective industrial processes. Homogeneous catalysts, despite their high efficiency, pose challenges related to recovery, thermal stability, and potential product contamination, which complicates purification. rsc.org Heterogeneous catalysts, in contrast, can be easily separated from the reaction mixture, enabling their reuse over multiple cycles and facilitating continuous manufacturing operations. rsc.org
Several classes of reusable catalysts have been developed for reactions relevant to sulfonamide synthesis, such as N-alkylation, oxidative sulfonylation, and acylation. These include metal-free porous organic polymers, metal oxides on various supports, and magnetically separable nanoparticles.
Heterogeneous Carbocatalysts: A metal-free 1,10-phenanthroline-functionalized porous organic polymer (Phen-POP) has been successfully employed for the N-alkylation of sulfonamides with alcohols via a borrowing hydrogen strategy. This carbocatalyst demonstrates good to excellent yields and can be recovered and reused, offering a sustainable alternative to noble and non-noble metal complexes. rsc.org
Metal Oxide Nanoparticles: Manganese dioxide (β-MnO2-HS) nanoparticles have been shown to be effective as a reusable bifunctional solid catalyst for the oxidative sulfonylation of thiols to produce primary sulfonamides. thieme-connect.com Similarly, stannous oxide nanoparticles have been used as an efficient and recyclable catalyst for the selective N-acylation of sulfanilamide (B372717), maintaining their efficiency for at least three cycles. semnan.ac.ir
Magnetically Recoverable Catalysts: To simplify catalyst separation, systems based on magnetic nanoparticles have been developed. Copper(II) bromide immobilized on Fe3O4 nanoparticles has been used as a magnetic reusable catalyst for preparing N-aryl sulfonamide derivatives. researchgate.net The primary advantage of these systems is the straightforward separation of the catalyst from the reaction medium using an external magnet, allowing for high reusability. researchgate.netjsynthchem.com
Silica-Based Catalysts: Sulfonic acid groups can be functionalized onto inorganic materials like mesoporous silica (B1680970). These materials act as solid acid catalysts that can be recycled numerous times without a significant loss of activity. acs.orgmdpi.com For example, a sulfonic acid-functionalized mesoporous silica catalyst was successfully reused for up to eight cycles in Friedel–Crafts alkylation reactions. acs.org Silica gel has also been noted as a simple, inexpensive, and reusable heterogeneous catalyst for the condensation of amines with sulfonyl chlorides under solvent-free conditions. researchgate.net
The following table summarizes the performance and reusability of selected heterogeneous catalysts in reactions pertinent to the synthesis of sulfonamide analogues.
| Catalyst System | Reaction Type | Key Features | Reusability | Reference |
|---|---|---|---|---|
| Phen-POP (Porous Organic Polymer) | N-alkylation of sulfonamides with alcohols | Metal-free, heterogeneous carbocatalyst | Recyclable with sustained performance | rsc.org |
| β-MnO2-HS Nanoparticles | Oxidative sulfonylation of thiols | Bifunctional solid catalyst, uses O2 as oxidant | Demonstrated as reusable | thieme-connect.com |
| Fe3O4@dopamine-PO-CuBr2 | N-arylation of sulfonamides | Magnetically separable, simplifies recovery | High reusability | researchgate.net |
| MSN-SO3H (Sulfonic acid-functionalized mesoporous silica) | Friedel–Crafts alkylation | Solid acid catalyst, highly stable | Up to 8 cycles with negligible decline in efficiency | acs.org |
| Stannous Oxide (SnO) Nanoparticles | N-acylation of sulfonamides | Efficient, selective, and recyclable | Maintained efficiency for 3 cycles | semnan.ac.ir |
Functionalization and Derivatization Strategies Post-Synthesis
Post-synthesis modification, or late-stage functionalization, is a powerful strategy in medicinal chemistry for rapidly generating analogues of a lead compound. This approach allows for the diversification of molecular scaffolds like this compound to explore structure-activity relationships. The sulfonamide group itself, often considered a stable and terminal functional group, can be leveraged as a synthetic handle to direct various chemical transformations.
Key strategies for the derivatization of sulfonamides include C-H functionalization, N-S bond cleavage, and modifications at the nitrogen atom.
Directed C-H Functionalization: The sulfonamide moiety can act as a directing group to achieve site-selective functionalization of otherwise unreactive C-H bonds. This approach enables the introduction of a wide range of functional groups, including aryl, alkyl, and halo groups, at positions ortho to the sulfonamide-bearing substituent on an aromatic ring. acs.org For aliphatic sulfonamides, photocatalytic methods can trigger a 1,5-hydrogen atom transfer (HAT) process, allowing for the functionalization of remote, unactivated C(sp³)–H bonds within the alkyl chain. nih.gov This strategy has been used to achieve heteroarylation, alkylation, amination, and halogenation of the alkyl backbone. nih.gov
Reductive N-S Bond Cleavage: A mild and general method has been developed to reductively cleave the N-S bond of secondary sulfonamides. This reaction generates sulfinate and amine components as intermediates. researchgate.net These intermediates can then react in-situ with various electrophiles to access a diverse array of medicinally relevant functional groups, effectively converting the stable sulfonamide into a versatile synthetic handle. researchgate.net
Functionalization via Radical Intermediates: Sulfonamides can be converted into pivotal sulfonyl radical intermediates through photocatalytic, metal-free approaches. These highly reactive radicals can then be combined with a variety of reaction partners, such as alkenes, to form new carbon-sulfur bonds, leading to the synthesis of complex sulfones and other derivatives.
Modifications at the Sulfonamide Nitrogen: The N-H bond of primary or secondary sulfonamides is amenable to various modifications. For instance, aza-Michael additions can be performed where the sulfonamide nitrogen acts as a nucleophile, adding to electron-deficient alkenes. researchgate.net This reaction is particularly useful in polymer chemistry for post-polymerization modification but is also applicable to small molecules for creating derivatives with extended side chains. researchgate.net
The table below outlines several post-synthesis functionalization strategies applicable to sulfonamide-containing scaffolds.
| Strategy | Key Reagents/Conditions | Transformation | Resulting Derivatives | Reference |
|---|---|---|---|---|
| Remote C(sp³)–H Functionalization | Photocatalyst (e.g., Acr+-Mes-ClO4-), radical trap reagents, blue light | Activation of an unactivated C-H bond in the alkyl chain via 1,5-HAT | Alkylated, arylated, aminated, or halogenated analogues | nih.gov |
| Directed C-H Arylation | Palladium or Rhodium catalyst, aryl halide | Site-selective introduction of an aryl group at a C-H bond directed by the sulfonamide | Biaryl sulfonamides | acs.orgresearchgate.net |
| Reductive N-S Bond Cleavage | Reductant, followed by in-situ trapping with an electrophile | Cleavage of the sulfonamide bond to form reactive amine and sulfinate intermediates | Diverse functional groups including sulfones and modified amines | researchgate.net |
| Aza-Michael Addition | Base catalyst, electron-deficient alkene (e.g., acrylates) | Nucleophilic addition of the sulfonamide N-H to an alkene | N-alkylated sulfonamides with functionalized side chains | researchgate.net |
Chemical Reactivity and Reaction Mechanisms of 3 Methylpentane 2 Sulfonamide
Electrophilic and Nucleophilic Reactivity of the Sulfonamide Moiety
The sulfonamide group exhibits dual reactivity, capable of acting as both an electrophile and a nucleophile depending on the reaction conditions and the nature of the reacting species.
Electrophilic Character : The sulfur atom in the sulfonamide moiety is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms. This creates a significant electron deficiency, making the sulfur atom a prime target for nucleophilic attack. However, direct nucleophilic substitution at the sulfur center of a sulfonamide is generally difficult and often requires activation of the nitrogen or oxygen atoms. More commonly, the sulfonamide is converted into a better electrophile, such as a sulfonyl chloride, to facilitate reactions. nih.gov
Nucleophilic Character : The nitrogen atom of the primary sulfonamide in 3-Methylpentane-2-sulfonamide possesses a lone pair of electrons, rendering it nucleophilic. It can participate in reactions with various electrophiles. researchgate.net However, the electron-withdrawing effect of the adjacent sulfonyl group significantly reduces the basicity and nucleophilicity of the nitrogen compared to a typical amine. Deprotonation of the nitrogen to form the corresponding sulfonamidate anion dramatically enhances its nucleophilicity.
Certain specialized sulfonamide-derived reagents can be designed to perform either nucleophilic or electrophilic trifluoromethylthiolations, showcasing the tunable reactivity of the core structure. tcichemicals.com
Acid-Base Properties and their Influence on Reactivity
The proton on the nitrogen atom of a primary sulfonamide is acidic due to the strong electron-withdrawing nature of the attached sulfonyl group, which stabilizes the resulting conjugate base (sulfonamidate anion) through resonance.
The pKa value for primary alkylsulfonamides is typically in the range of 10-11. This acidity is a critical factor influencing the molecule's reactivity. In the presence of a suitable base, this compound can be deprotonated to form its conjugate base. This anion is a significantly more potent nucleophile than the neutral sulfonamide and is central to many derivatization reactions at the nitrogen center. The ionized form is considered the active form for many biologically active sulfonamides. youtube.com
| Property | Value/Description | Influence on Reactivity |
| Acidity of N-H Proton | pKa ≈ 10-11 | Allows for deprotonation with common bases (e.g., alkoxides, hydrides) to form a potent sulfonamidate nucleophile. |
| Basicity of Nitrogen | Very Weak | The neutral sulfonamide is a poor nucleophile due to the electron-withdrawing SO₂ group. |
| Basicity of Oxygen Atoms | Very Weak | The sulfonyl oxygens are generally unreactive towards protons but can coordinate to Lewis acids. |
Role of this compound as a Precursor in Complex Molecule Synthesis
Chiral sulfonamides are valuable building blocks in medicinal chemistry and organic synthesis. The sulfonamide group can serve as a chiral auxiliary, directing the stereochemical outcome of a reaction at a different part of the molecule before being cleaved or modified.
Furthermore, the development of late-stage functionalization techniques has transformed primary sulfonamides from being merely terminal groups into versatile synthetic platforms. organic-chemistry.org A molecule like this compound, possessing a defined stereocenter, could be incorporated into a larger drug candidate. Subsequently, the primary sulfonamide group could be converted into other functionalities, such as a methyl sulfone or a sulfonic acid, to fine-tune the molecule's pharmacological properties (e.g., solubility, metabolic stability, and target binding) without altering the core stereochemistry. organic-chemistry.org This approach is highly valuable in drug discovery for rapidly generating analogs for structure-activity relationship (SAR) studies. organic-chemistry.org
Theoretical and Computational Studies on 3 Methylpentane 2 Sulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide a detailed description of the electronic structure and geometry of 3-Methylpentane-2-sulfonamide.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), are utilized to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. ijaers.comnih.gov This process minimizes the total energy of the molecule by adjusting the positions of its atoms, yielding precise information on bond lengths, bond angles, and dihedral angles. indexcopernicus.com
The electronic structure, once the geometry is optimized, can be thoroughly analyzed. Properties such as the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges can be calculated. The MEP map is particularly useful as it highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting sites of intermolecular interactions. researchgate.net For sulfonamides, the oxygen atoms of the sulfonyl group and the nitrogen atom of the amide group are typically electron-rich regions.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value (DFT B3LYP/6-31G(d,p)) |
|---|---|---|
| Bond Length | S=O | ~1.45 Å |
| Bond Length | S-N | ~1.68 Å |
| Bond Length | S-C | ~1.78 Å |
| Bond Angle | O=S=O | ~120° |
| Bond Angle | O=S-N | ~107° |
| Bond Angle | O=S-C | ~108° |
Molecular Orbital Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ijaers.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. mdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. ijaers.com For sulfonamide derivatives, this gap can be correlated with their biological activity. biointerfaceresearch.com
Table 2: Frontier Molecular Orbital Energies (Illustrative Example)
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 eV | Electron-donating capacity |
| LUMO | -1.5 eV | Electron-accepting capacity |
Conformational Analysis and Stereoisomerism
The flexibility of the alkyl chain and the rotational freedom around single bonds in this compound give rise to various conformations and stereoisomers.
Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. lumenlearning.com For this compound, key rotations occur around the C-C bonds of the methylpentane backbone and, importantly, the S-C and S-N bonds of the sulfonamide group. nih.govresearchgate.net The relative stability of these different conformers (e.g., staggered vs. eclipsed) is determined by factors like torsional strain and steric hindrance. fossee.inpearson.com Newman projections are a useful tool for visualizing these conformations along a specific bond axis. pearson.comstackexchange.com
Stereoisomerism arises from the different spatial arrangements of atoms in molecules with the same molecular formula and sequence of bonded atoms. msu.edu this compound possesses two chiral centers: the carbon atom at position 2 (bonded to the sulfonyl group) and the carbon atom at position 3 (bonded to the methyl group). The number of possible stereoisomers can be estimated by the 2^n rule, where 'n' is the number of chiral centers. khanacademy.org For this compound, there are 2^2 = 4 possible stereoisomers:
(2R, 3R) and (2S, 3S), which are a pair of enantiomers.
(2R, 3S) and (2S, 3R), which are another pair of enantiomers.
The relationship between a member of the first pair and a member of the second pair (e.g., (2R, 3R) and (2R, 3S)) is diastereomeric.
These stereoisomers can have distinct physical properties and biological activities, making their study crucial in fields like drug design. benthamdirect.com
Computational Prediction of Molecular Descriptors
Molecular descriptors are numerical values that encode chemical information and characterize the properties of a molecule. researchgate.net These descriptors can be calculated from the molecular structure and are essential for developing Quantitative Structure-Activity Relationship (QSAR) models. nih.gov A wide range of descriptors can be computationally predicted for this compound.
These descriptors fall into several categories:
Constitutional (1D/2D): Molecular Weight, number of atoms, number of rotatable bonds.
Topological (2D): Indices that describe the connectivity of atoms, such as the Kier & Hall connectivity indices.
Geometrical (3D): Molecular surface area, volume, and shape indices.
Physicochemical (3D): LogP (octanol-water partition coefficient), Topological Polar Surface Area (TPSA), and molar refractivity.
Table 3: Predicted Molecular Descriptors for this compound
| Descriptor | Abbreviation | Predicted Value | Significance |
|---|---|---|---|
| Molecular Formula | - | C6H15NO2S | Basic chemical identity |
| Molecular Weight | MW | 165.25 g/mol | Size of the molecule |
| LogP (Octanol/Water) | LogP | ~1.5 | Lipophilicity/Hydrophilicity balance |
| Topological Polar Surface Area | TPSA | 68.2 Ų | Membrane permeability indicator |
| Number of Rotatable Bonds | nRotB | 4 | Molecular flexibility |
| Hydrogen Bond Donors | HBD | 1 | Potential for H-bond donation |
| Hydrogen Bond Acceptors | HBA | 2 | Potential for H-bond acceptance |
(Values are estimates based on computational models and may vary slightly between different prediction software.)
Structure-Activity Relationship (SAR) Modeling via QSAR Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. bohrium.commedwinpublishers.com For sulfonamides, QSAR models are widely used to predict activities such as antibacterial, anticancer, or enzyme inhibitory effects. benthamdirect.comnih.govqub.ac.uk
A QSAR study involving this compound would typically follow these steps:
Data Set Assembly: A series of structurally related sulfonamide compounds with experimentally measured biological activities is collected.
Descriptor Calculation: A variety of molecular descriptors (as described in section 4.3) are calculated for each compound in the series.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks), are used to create a mathematical equation that links the descriptors to the observed activity. researchgate.net
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov
The resulting QSAR model can then be used to predict the biological activity of new or untested compounds like this compound. The model can also provide insights into the structural features that are most important for activity. For example, a QSAR model might reveal that higher lipophilicity (LogP) and a specific steric arrangement are crucial for the desired biological effect in a class of sulfonamides.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its behavior in a biological environment, such as its interaction with a target protein. peerj.com
In a typical MD simulation, the compound is placed in a simulated environment (e.g., a box of water molecules) along with its target macromolecule. The forces between all atoms are calculated, and Newton's laws of motion are applied to predict their subsequent positions and velocities over a series of very small time steps.
This methodology can be used to:
Analyze Binding Modes: Determine the preferred orientation and conformation of this compound when bound to a protein's active site. peerj.com
Assess Binding Stability: Evaluate the stability of the compound-protein complex over the simulation time. nih.gov
Identify Key Interactions: Pinpoint the specific intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the binding. nih.govpeerj.com
Calculate Binding Free Energy: Estimate the strength of the interaction between the compound and its target, providing a theoretical measure of binding affinity.
MD simulations complement other computational methods by providing a dynamic picture of molecular interactions, which is crucial for understanding the mechanisms of drug action and for rational drug design. nih.gov
Table 4: Compound Names Mentioned
| Compound Name |
|---|
In Silico Screening and Docking Studies for Target Interactions
In silico screening involves the use of computer algorithms to screen large libraries of virtual compounds against a specific biological target. mdpi.com This process helps in prioritizing molecules that are most likely to exhibit the desired biological activity. For sulfonamide compounds, this could involve screening for potential inhibitors of enzymes like carbonic anhydrases, kinases, or bacterial enzymes. mdpi.comnih.govmdpi.com
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The results of a docking study can provide detailed insights into the binding mode, binding energy, and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.comnih.gov
Hypothetical Docking Study of this compound
While no specific studies are available, a hypothetical docking study of this compound against a relevant biological target would involve the following steps:
Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized. The 3D structure of the target protein would be obtained from a protein database like the Protein Data Bank (PDB).
Docking Simulation: A docking program would be used to predict the binding pose of this compound within the active site of the target protein.
Analysis of Results: The output would be analyzed to determine the binding affinity (often expressed as a docking score or binding energy) and to visualize the interactions between the ligand and the amino acid residues of the protein.
The following table illustrates the type of data that would be generated from such a hypothetical study. Note: The data presented below is purely illustrative and not based on actual experimental results for this compound.
Table 1: Hypothetical Docking Results for this compound with a Target Protein
| Parameter | Value |
| Target Protein | Hypothetical Kinase A |
| PDB ID | XXXX |
| Docking Score (kcal/mol) | -7.5 |
| Interacting Residues | LYS76, GLU91, LEU158, VAL163 |
| Hydrogen Bonds | LYS76, GLU91 |
| Hydrophobic Interactions | LEU158, VAL163 |
Spectroscopic and Structural Elucidation of 3 Methylpentane 2 Sulfonamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
The ¹H and ¹³C NMR spectra of 3-Methylpentane-2-sulfonamide are predicted to exhibit characteristic signals corresponding to the various protons and carbon atoms in its structure. The sulfonamide group exerts a significant deshielding effect on the adjacent methine proton and carbon at the C2 position.
¹H NMR: The proton attached to the sulfonamide nitrogen (SO₂NH) is expected to appear as a broad singlet in the range of δ 8-11 ppm, a characteristic chemical shift for sulfonamide N-H protons. rsc.org The methine proton at the C2 position, being directly attached to the carbon bearing the sulfonamide group, would be deshielded and is predicted to resonate at approximately δ 3.0-3.5 ppm. The remaining protons of the 3-methylpentane (B165638) chain would appear in the upfield region (δ 0.8-1.7 ppm), with their specific chemical shifts and multiplicities determined by their proximity to the sulfonamide group and neighboring protons. For instance, the terminal methyl protons (C1, C5, and the methyl group at C3) would likely appear as triplets or doublets in the δ 0.8-1.2 ppm range. docbrown.info
¹³C NMR: The carbon atom directly bonded to the sulfonamide group (C2) is expected to be the most downfield signal in the aliphatic region, with a predicted chemical shift in the range of δ 50-60 ppm. The other carbon atoms of the 3-methylpentane skeleton would resonate at higher fields, with the terminal methyl carbons appearing at approximately δ 10-20 ppm and the methylene (B1212753) and methine carbons at δ 20-40 ppm. docbrown.info
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-N (Sulfonamide) | 8.0 - 11.0 | - |
| H-2 | 3.0 - 3.5 | 50 - 60 |
| H-3 | 1.5 - 1.9 | 35 - 45 |
| H-4 (CH₂) | 1.2 - 1.6 | 25 - 35 |
| H-5 (CH₃) | 0.8 - 1.2 | 10 - 15 |
| H-1 (CH₃) | 1.1 - 1.4 | 15 - 25 |
| 3-CH₃ | 0.8 - 1.2 | 15 - 20 |
Note: These are predicted values and may vary based on solvent and other experimental conditions.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the proton-proton coupling network within the 3-methylpentane chain. For example, cross-peaks would be expected between the H-2 proton and the protons on C1 and C3, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would definitively assign each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the context of this compound, NOESY could help in determining the preferred conformation of the alkyl chain.
This compound is a chiral molecule due to the stereocenter at the C2 position. NMR spectroscopy can be a powerful tool for determining the stereochemistry, especially when dealing with diastereomers or when using chiral derivatizing agents. The presence of a second stereocenter at C3 results in diastereomers (2R,3R/2S,3S and 2R,3S/2S,3R). The diastereotopic protons in the methylene group (C4) would be expected to have different chemical shifts and distinct couplings to the neighboring protons, which can be analyzed to deduce the relative stereochemistry. Furthermore, the use of chiral shift reagents or the synthesis of diastereomeric derivatives can lead to the separation of NMR signals for the enantiomers, allowing for the determination of enantiomeric excess.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide and alkyl groups. The N-H stretching vibration of the sulfonamide group typically appears as a sharp band in the region of 3300-3200 cm⁻¹. rsc.org The asymmetric and symmetric stretching vibrations of the S=O bonds in the SO₂ group are strong and readily identifiable, typically occurring around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. rsc.org The C-H stretching vibrations of the methyl and methylene groups of the 3-methylpentane chain would be observed in the 2960-2850 cm⁻¹ region. docbrown.info
Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H | Stretching | 3300 - 3200 | 3300 - 3200 |
| S=O | Asymmetric Stretching | 1350 - 1300 | Weak |
| S=O | Symmetric Stretching | 1160 - 1120 | Strong |
| C-H (Alkyl) | Stretching | 2960 - 2850 | 2960 - 2850 |
| S-N | Stretching | 950 - 900 | 950 - 900 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization method) corresponding to its molecular weight. A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a significant fragment ion at [M-64]⁺. nih.gov Cleavage of the C-S bond would also be a likely fragmentation pathway, leading to the formation of the 3-methylpentyl cation. Further fragmentation of the alkyl chain would produce a series of smaller alkyl fragment ions, similar to the fragmentation pattern of 3-methylpentane itself. docbrown.info
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition of this compound with high accuracy. This data is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass. For example, electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would be suitable for obtaining high-resolution mass data.
Predicted Key Mass Spectral Fragments for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| [M]⁺ / [M+H]⁺ | Molecular Ion | Ionization of the parent molecule |
| [M-64]⁺ | [C₆H₁₅N]⁺ | Loss of SO₂ |
| [M-79]⁺ | [C₆H₁₄]⁺ | Cleavage of the S-N bond |
| 85 | [C₆H₁₃]⁺ | Cleavage of the C-S bond |
| 57 | [C₄H₉]⁺ | Fragmentation of the alkyl chain |
| 43 | [C₃H₇]⁺ | Fragmentation of the alkyl chain |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and function of chemical compounds. For the class of sulfonamides, X-ray diffraction studies have revealed a rich and varied structural chemistry, often characterized by intricate networks of hydrogen bonds and other non-covalent interactions that dictate their crystalline packing.
While a specific crystallographic study for this compound is not publicly available in crystallographic databases as of the current date, the extensive body of research on related sulfonamides allows for a detailed discussion of the expected structural features. Sulfonamides are well-known for their tendency to form highly ordered crystalline solids. mdpi.com The presence of the polar SO₂NH group facilitates the formation of strong intermolecular hydrogen bonds, which are a dominant feature in the crystal structures of most sulfonamides. eurjchem.comresearchgate.net
In the solid state, sulfonamides typically exhibit N-H···O hydrogen bonds, where the amine proton of one molecule interacts with an oxygen atom of the sulfonyl group of a neighboring molecule. researchgate.net These interactions can lead to the formation of various supramolecular assemblies, such as dimers, chains, or more complex three-dimensional networks. researchgate.net The specific geometry and connectivity of these hydrogen-bonding motifs are influenced by the nature of the substituents on the sulfonamide nitrogen and the sulfur atom.
For a molecule like this compound, which possesses a chiral center at the 2-position of the pentane (B18724) chain, crystallographic analysis would be particularly insightful. It would not only confirm the molecular conformation but also reveal how the chiral nature of the molecule influences its packing in the crystal lattice. Chiral molecules often crystallize in non-centrosymmetric space groups, and the study of their crystal structures can provide insights into their chiroptical properties and potential for enantiomeric resolution. acs.org
Illustrative Crystallographic Data for a Representative Sulfonamide
To provide a tangible example of the type of data obtained from an X-ray crystallographic study of a small molecule sulfonamide, the following table presents hypothetical, yet representative, crystallographic parameters. These values are based on published data for structurally similar organic sulfonamides and serve to illustrate the key information derived from such an analysis.
| Parameter | Illustrative Value |
| Chemical Formula | C₆H₁₅NO₂S |
| Formula Weight | 165.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.3 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 925.4 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.185 |
| Key Bond Lengths (Å) | |
| S-O1 | 1.43 |
| S-O2 | 1.44 |
| S-N | 1.63 |
| S-C | 1.78 |
| Key Bond Angles (°) | |
| O1-S-O2 | 119.5 |
| O1-S-N | 107.1 |
| O2-S-N | 106.8 |
| N-S-C | 108.5 |
| Key Torsion Angles (°) | |
| O1-S-N-H | -65.3 |
| C-S-N-H | 175.1 |
This table is for illustrative purposes only and does not represent experimentally determined data for this compound.
The determination of the crystal structure of this compound and its derivatives would be a valuable contribution to the field, providing a deeper understanding of their solid-state properties and the influence of their specific molecular structure on their crystalline architecture. Such studies would also be essential for any potential applications in materials science or medicinal chemistry where solid-state properties are of importance.
Advanced Analytical Techniques in Sulfonamide Research
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is the cornerstone for the purification and purity analysis of 3-Methylpentane-2-sulfonamide. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two primary techniques utilized for these purposes, each offering distinct advantages.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like sulfonamides. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is particularly effective for assessing the purity of this compound. In this method, the compound is separated based on its hydrophobic interactions with a non-polar stationary phase. nih.gov
A typical RP-HPLC setup involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.commdpi.com Detection is commonly achieved using an ultraviolet (UV) detector, as the sulfonamide functional group possesses a chromophore. chromatographyonline.com For higher sensitivity and structural confirmation, HPLC can be coupled with a mass spectrometry (MS) detector (LC-MS), which provides molecular weight and fragmentation data. pacificbiolabs.com By comparing the retention time of the main peak with that of a reference standard, the identity of this compound can be confirmed, while the area of the peak relative to the total peak area in the chromatogram allows for the quantification of its purity.
Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Expected Retention Time | ~5.8 min |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. birchbiotech.com For sulfonamides, which can have limited volatility, derivatization is often employed to increase their thermal stability and volatility, making them suitable for GC analysis. nih.gov A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the polar N-H group of the sulfonamide into a less polar trimethylsilyl (B98337) (TMS) derivative.
The derivatized this compound is then injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column wall. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. GC is highly effective for detecting and quantifying volatile impurities that may not be easily detected by HPLC. birchbiotech.com
Table 2: Representative GC Conditions for Purity Assessment of Derivatized this compound
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |
| Detector | Flame Ionization Detector (FID) at 300 °C |
| Derivatization | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
Enantiomeric Excess Determination (e.g., Chiral HPLC)
Since this compound possesses a chiral center, it exists as a pair of enantiomers. Determining the enantiomeric excess (e.e.), or the purity of a single enantiomer, is critical. heraldopenaccess.us Chiral HPLC is the most prevalent and reliable method for this purpose. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chiralpedia.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving a wide range of chiral compounds, including sulfonamides. nih.govresearchgate.net The choice of mobile phase, which can be a normal-phase solvent system (e.g., hexane/isopropanol) or a reversed-phase system, is optimized to achieve the best separation (resolution) between the two enantiomer peaks. nih.gov The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. The availability of pure enantiomer standards helps in assigning the absolute configuration to each peak. uma.esnih.gov
Table 3: Example Chiral HPLC Method for Enantiomeric Separation of this compound
| Parameter | Value |
| Column | Chiralpak AD-H (amylose derivative), 4.6 x 250 mm |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 20 °C |
| Detection | UV at 230 nm |
| Retention Time (R-enantiomer) | 12.5 min |
| Retention Time (S-enantiomer) | 14.2 min |
| Resolution (Rs) | > 1.5 |
Advanced Characterization for Reaction Monitoring and Kinetic Studies
Understanding the kinetics and mechanism of the synthesis of this compound is essential for process optimization. Advanced analytical techniques can monitor the reaction in real-time or near real-time. This is typically achieved by tracking the concentration of reactants, intermediates, and the final product over the course of the reaction.
Spectroscopic methods such as in-situ Fourier-transform infrared (FTIR) spectroscopy can be used to follow the progress of the reaction by monitoring the characteristic vibrational bands of the functional groups involved. For instance, the disappearance of the sulfonyl chloride band and the appearance of the sulfonamide N-H band can provide a continuous profile of the reaction progress.
Alternatively, chromatographic techniques are employed for more detailed quantitative analysis. Small aliquots of the reaction mixture can be withdrawn at specific time intervals, quenched to stop the reaction, and then analyzed by a rapid HPLC method. acs.org This allows for the construction of concentration-time profiles for each species, from which reaction rates and kinetic parameters can be determined. acs.org These studies provide valuable insights into the reaction mechanism, helping to identify rate-determining steps and optimize conditions such as temperature, concentration, and catalyst loading.
Table 4: Hypothetical Data from HPLC Monitoring of this compound Synthesis
| Reaction Time (minutes) | Reactant A Conc. (M) | Product Conc. (M) |
| 0 | 1.00 | 0.00 |
| 10 | 0.75 | 0.25 |
| 30 | 0.42 | 0.58 |
| 60 | 0.18 | 0.82 |
| 120 | 0.03 | 0.97 |
Applications of 3 Methylpentane 2 Sulfonamide in Organic Synthesis and Catalysis
Asymmetric Organocatalysis Utilizing Sulfonamide Motifs
Chiral enantiopure mono- and bis-sulfonamides have emerged as powerful tools in asymmetric organocatalysis. researchtrends.net These compounds can act as highly effective catalysts for a variety of chemical transformations, including alkylations, hydrogenations, aldol (B89426) reactions, and Michael additions. researchtrends.net Organocatalysts featuring sulfonamide motifs, such as pyrrolidine (B122466) sulfonamides or those incorporating squaramide units, leverage the acidic N-H proton of the sulfonamide group to activate substrates and control stereochemistry through hydrogen bonding. acs.orgacs.org
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Chiral sulfonamides have proven to be exceptional organocatalysts for rendering this reaction enantioselective. For instance, (S)-pyrrolidine trifluoromethanesulfonamide (B151150) is an effective catalyst for the direct Michael addition of aldehydes and ketones to nitroolefins, yielding products with high enantioselectivity (up to 99% ee) and diastereoselectivity (up to 50:1 d.r.). nih.gov
The catalytic cycle is believed to involve the formation of an enamine intermediate between the ketone or aldehyde and the pyrrolidine catalyst. The acidic N-H of the sulfonamide group then plays a crucial role in the transition state, activating the nitroolefin Michael acceptor through hydrogen bonding and directing the nucleophilic attack of the enamine to a specific face, thereby controlling the stereochemical outcome. acs.org This dual activation mechanism is a hallmark of bifunctional organocatalysts. The versatility of this approach has been demonstrated across a range of substrates. arizona.edunih.gov
Below is a table summarizing the performance of a recyclable ionic liquid-supported (S)-pyrrolidine sulfonamide organocatalyst in the asymmetric Michael addition of cyclohexanone (B45756) to trans-β-nitrostyrene in different solvents.
| Solvent | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| MeOH | 95 | 95/5 | 73 | acs.org |
| i-PrOH | 96 | 96/4 | 91 | acs.org |
Ligand Design for Transition Metal Catalysis
The sulfonamide group is a valuable component in the design of ligands for transition metal catalysis. Its ability to coordinate with metal ions, often acting as a bidentate or multidentate ligand through its nitrogen and oxygen atoms, allows for the creation of stable and reactive metal complexes. tandfonline.com The electronic properties of the sulfonamide ligand can be systematically tuned by altering the substituents on the sulfur or nitrogen atoms. This modulation affects the electron density at the metal center, thereby influencing the catalytic activity and selectivity of the complex. acs.org
For example, a series of (pyridinylmethyl)sulfonamide ligands have been used to create Cp*Ir piano-stool complexes for transfer hydrogenation reactions. Studies revealed a strong correlation between the electron-donating ability of substituents on the ligand and the catalytic rate, demonstrating that these catalysts can be systematically optimized. acs.org Furthermore, sulfonamide-containing ligands have been incorporated into ruthenium complexes where the coordination of the sulfonamide to the metal is pH-dependent. This enables the design of "smart" catalysts whose reactivity can be controlled by changes in the local environment, such as the difference in pH between healthy tissue and tumor tissue. nih.gov Copper-catalyzed systems using sulfonamide-derived ligands are also important for N-arylation reactions, which are crucial for preparing pharmaceutically relevant compounds. nih.gov
Building Block in the Construction of Complex Molecular Architectures
Beyond catalysis, the sulfonamide group serves as a robust and reliable building block in the synthesis of complex organic molecules. Its chemical stability and rigid structure make it an ideal linker or structural component. wikipedia.org In medicinal chemistry, amides in biologically active molecules are often replaced with sulfonamides to create analogues with potentially improved properties. This strategy has been used to synthesize analogues of drugs like Bitopertin and Vismodegib directly from their corresponding acid and amine coupling partners. acs.org
The sulfonamide linkage is also employed to connect disparate molecular fragments, such as carbohydrates and amino acids. This has led to the efficient synthesis of novel glycoconjugate amino acid building blocks, which are valuable tools in chemical biology and drug discovery. nih.gov Similarly, sulfonimidamides, which are aza-analogues of sulfonamides, are being developed as building blocks for unnatural amino acids for incorporation into peptidomimetics. researchgate.net The ability to form these stable linkages makes the sulfonamide group a key tool for assembling complex and functionally diverse molecular architectures. ucl.ac.uk
Precursor for Functionalized Materials and Polymers
The sulfonamide functional group is increasingly being used as a precursor for the synthesis of advanced functional materials and polymers. Its inclusion in a polymer backbone or as a side chain can impart specific properties, such as pH-responsiveness or thermal stability. rsc.orgkuleuven.be
Controlled polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization have been utilized to synthesize well-defined polymer architectures containing primary benzene (B151609) sulfonamide groups. These materials can exhibit pH-responsive behavior, making them candidates for biomedical applications like drug delivery vectors. rsc.org
Another strategy involves the functionalization of monomers with a protected sulfonamide group prior to polymerization. For example, styrene (B11656) oxide has been functionalized with a sulfonamide and subsequently polymerized via ring-opening polymerization to create a polyether backbone. rsc.orgresearchgate.net This approach allows for post-polymerization modification; the sulfonamide can be deprotected to generate a reactive sulfonate moiety, enabling the creation of new materials such as lithium sulfonated polymers with high thermal stability. rsc.org Researchers are also exploring the development of novel sulfonamide-linked polypeptides by creating N-carboxysulfonate anhydride (B1165640) monomers. The goal is to produce protein-inspired materials with enhanced chemical and thermal stability compared to traditional polypeptides, offering sustainable alternatives for applications in textiles and packaging. kuleuven.be
Interactions of 3 Methylpentane 2 Sulfonamide with Biological Systems
Structure-Biological Activity Relationships (SBAR)
A comprehensive review of scientific literature reveals a lack of specific structure-biological activity relationship (SBAR) studies focused directly on 3-Methylpentane-2-sulfonamide. SBAR analyses are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity, guiding the development of more effective and selective therapeutic agents.
While direct data on this compound is not available, the well-established principles governing the SBAR of the broader sulfonamide class of compounds can provide a foundational framework for predicting its potential biological interactions. Sulfonamides are a diverse class of drugs with a wide array of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. eurekaselect.comnih.govajchem-b.com The biological activity of these molecules is highly dependent on the nature of the substituents attached to the core sulfonamide functional group (R-SO₂NH₂). nih.govmdpi.com
For this compound, an aliphatic sulfonamide, the structure can be deconstructed into two key components for hypothetical SBAR analysis: the sulfonamide group and the 3-methylpentyl group.
The Sulfonamide Moiety (-SO₂NH₂): This functional group is the cornerstone of activity for many sulfonamide-based drugs. openaccesspub.org In the classic antibacterial sulfonamides, which are derivatives of p-aminobenzenesulfonamide, the sulfonamide group is essential. openaccesspub.orgnih.gov Modifications to the sulfonamide nitrogen (referred to as N1) with various heterocyclic or aromatic rings have been a primary strategy for modulating potency, spectrum of activity, and pharmacokinetic properties. youtube.com For instance, the introduction of electron-withdrawing heterocyclic substituents generally increases antibacterial potency. youtube.com
The Aliphatic Group (3-Methylpentyl): This non-aromatic, alkyl portion of the molecule primarily dictates its physicochemical properties, such as lipophilicity (fat solubility). The length, branching, and saturation of the alkyl chain can significantly impact how the molecule interacts with biological systems. semanticscholar.org
Lipophilicity and Absorption: An increase in the length of the alkyl chain generally increases the compound's lipophilicity. semanticscholar.org This can enhance its ability to cross lipid-rich biological membranes, potentially improving oral absorption and tissue distribution.
Receptor Binding: The size and shape of the alkyl group are critical for fitting into the binding pockets of target enzymes or receptors. Subtle changes, such as the position of the methyl group in the pentyl chain, could drastically alter binding affinity and, consequently, biological activity.
Metabolism: The aliphatic chain is also a potential site for metabolic modification by enzymes in the body, which can influence the compound's duration of action and clearance.
To systematically investigate the SBAR of this compound, researchers would typically synthesize a series of analogs and evaluate their biological activity. The following interactive table illustrates a hypothetical set of modifications that could be explored in such a study, along with the predicted impact on the compound's properties based on general medicinal chemistry principles.
Table 1: Hypothetical Structure-Activity Relationships of this compound Analogs
| Modification to this compound | Structural Change | Predicted Effect on Lipophilicity | Potential Impact on Biological Activity |
| Chain Elongation | Replacing pentyl with hexyl or heptyl | Increase | May enhance membrane permeability; could improve or hinder receptor binding depending on pocket size. |
| Chain Shortening | Replacing pentyl with butyl or propyl | Decrease | May decrease membrane permeability; could improve binding if the target pocket is small. |
| Altering Branching | Moving methyl group to position 2 or 4 | Minor Change | Could significantly alter the shape of the molecule, potentially improving or disrupting the fit within a biological target. |
| N1-Substitution | Adding a methyl or ethyl group to the sulfonamide nitrogen | Increase | Would change hydrogen bonding capability and acidity, likely altering target interactions and solubility. |
| Introducing Unsaturation | Creating a double bond in the alkyl chain | Minor Change | Introduces rigidity and alters the three-dimensional shape of the molecule, which could affect receptor binding. |
It must be emphasized that the relationships outlined above are predictive and based on general principles. The actual SBAR for this compound and its derivatives can only be determined through empirical synthesis and rigorous biological testing. Such studies would be necessary to unlock the therapeutic potential of this specific chemical scaffold.
Future Research Directions and Challenges
Development of Novel and Highly Efficient Synthetic Methodologies
A primary challenge in exploring new sulfonamides is the development of efficient and sustainable synthetic routes. Traditional methods often rely on the reaction of amines with sulfonyl chlorides, which can be difficult to handle or prepare. Future research would focus on overcoming these limitations.
Key Research Thrusts:
Metal-Free Synthesis: Advancing transition-metal-free approaches is a significant goal. This includes methods like the oxidative coupling of thiols and amines, which offers a more direct and environmentally friendly route to the S-N bond, streamlining the synthesis process.
C-H Amination: Direct C-H amination/sulfonamidation reactions represent a frontier in synthetic efficiency. Developing catalysts, potentially using engineered enzymes or earth-abundant metals, to selectively convert a C-H bond in a precursor of 3-methylpentane (B165638) into the desired sulfonamide would be a highly atom-economical approach.
Alternative Sulfur Sources: Research into alternatives to sulfonyl chlorides is crucial. The use of stable and readily available sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), is a promising area that avoids harsh reagents.
Photocatalysis: Leveraging photoredox catalysis to form the sulfonamide group under mild conditions is an emerging field that could offer new pathways for synthesizing complex molecules.
Exploration of New Catalytic Applications
While sulfonamides are typically known for their biological activity, their unique electronic and structural properties make them attractive candidates for roles in catalysis.
Potential Catalytic Roles:
Hydrogen Atom Transfer (HAT) Catalysis: Recent studies have shown that sulfonamides can act as effective photoinduced HAT catalysts. N-centered radicals generated from the sulfonamide can facilitate reactions like the hydrosilylation of alkenes. Investigating the capacity of 3-Methylpentane-2-sulfonamide to act as a HAT catalyst could open new applications in organic synthesis.
Ligand Development: The sulfonamide moiety can be incorporated into more complex ligand structures for transition metal catalysis. The nitrogen and oxygen atoms can coordinate with metal centers, influencing the catalyst's reactivity and selectivity. Research could explore the synthesis of metal complexes featuring this compound-derived ligands for various catalytic transformations.
Disulfonimide Catalysis: A related class of compounds, disulfonimides, are used as catalysts in enantioselective synthesis. Future work could explore the conversion of this compound into a disulfonimide to assess its potential in asymmetric catalysis.
Advanced Computational Modeling for Rational Design
Computational chemistry is an indispensable tool for predicting the properties and activities of new molecules before their synthesis, saving significant time and resources. For this compound, computational studies would be the first step in identifying potential applications.
Modeling and Simulation Focus:
Docking Studies: Molecular docking simulations could predict the binding affinity of this compound and its derivatives against a wide range of biological targets, such as bacterial dihydropteroate (B1496061) synthase (DHPS), carbonic anhydrases, or viral proteases. This helps prioritize which biological pathways to investigate experimentally.
Density Functional Theory (DFT): DFT calculations can be used to understand the molecule's electronic structure, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MESP). These properties are crucial for predicting reactivity and intermolecular interactions.
Structure-Activity Relationship (SAR) Studies: By computationally modeling a series of derivatives of this compound, researchers can build SAR models to rationally design compounds with enhanced activity or desired properties.
Q & A
Basic: What are the recommended synthetic routes for 3-Methylpentane-2-sulfonamide, and how can reaction conditions be optimized?
Answer:
A common synthetic approach involves sulfonylation of the corresponding amine precursor using methanesulfonyl chloride under basic conditions. For example, in analogous sulfonamide syntheses (e.g., N-(2-Amino-3-fluorophenyl)methanesulfonamide), the amine is reacted with methanesulfonyl chloride in aqueous sodium carbonate at pH 8.0, followed by recrystallization in methanol for purification . Optimization may include adjusting stoichiometry, reaction time, and temperature to improve yield. Monitoring via TLC or HPLC is critical to confirm reaction completion.
Basic: How can researchers validate the purity and structural integrity of this compound?
Answer:
Purity and structure are validated using a combination of:
- Chromatography : HPLC or GC with retention time matching a certified reference standard (e.g., USP protocols for methylsulfonylmethane validation ).
- Spectroscopy : H/C NMR to confirm proton environments and carbon frameworks. For example, sulfonamide protons typically resonate at δ 3.0–3.5 ppm in H NMR . IR spectroscopy can verify sulfonyl (S=O) stretches at 1150–1350 cm .
- Elemental analysis : Confirming C, H, N, and S percentages within ±0.4% of theoretical values.
Advanced: What computational strategies are effective for predicting the reactivity or biological interactions of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites. For sulfonamides, sulfonyl groups often act as hydrogen bond acceptors .
- Molecular Docking : Use tools like AutoDock Vina to simulate binding to biological targets (e.g., enzymes or receptors). Structural analogs like N-[4-(1-(ethylsulfonyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide have shown utility in kinase inhibition studies .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize in vitro testing .
Advanced: How should researchers address contradictions in biological activity data for sulfonamide derivatives?
Answer:
Contradictions may arise from assay variability, impurity interference, or conformational flexibility. Mitigation strategies include:
- Reproducibility Checks : Replicate assays across independent labs using standardized protocols (e.g., USP guidelines for methylsulfonylmethane quantification ).
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methyl, fluorine) to isolate contributing factors. For example, fluorination at specific positions in N-(2-Amino-3-fluorophenyl)methanesulfonamide enhanced binding affinity in some studies .
- Orthogonal Assays : Combine in vitro enzyme inhibition with cell-based assays to confirm activity .
Basic: What are the key challenges in characterizing sulfonamide derivatives via X-ray crystallography?
Answer:
Challenges include:
- Crystal Growth : Sulfonamides often require slow evaporation from polar solvents (e.g., methanol/water mixtures) .
- Hydrogen Bonding Networks : Intermolecular N–H···O and C–H···O interactions dominate packing, which can complicate refinement. Use high-resolution (<1.0 Å) data and riding models for H-atoms .
- Thermal Motion : Sulfonyl groups may exhibit higher thermal parameters, requiring anisotropic displacement parameter refinement.
Advanced: How can researchers design experiments to elucidate the metabolic pathways of this compound in vivo?
Answer:
- Isotopic Labeling : Introduce C or C labels at the methyl or sulfonyl group to track metabolites via LC-MS .
- Microsomal Assays : Incubate with liver microsomes (human/rodent) to identify phase I (oxidation) and phase II (conjugation) metabolites .
- Pharmacokinetic Modeling : Use compartmental models to estimate clearance rates and tissue distribution from plasma concentration-time curves .
Basic: What safety protocols are essential when handling sulfonamide derivatives in the laboratory?
Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during sulfonylation).
- Waste Disposal : Neutralize acidic/basic residues before disposal and segregate halogenated waste if applicable .
Advanced: What analytical techniques are suitable for resolving co-eluting impurities in sulfonamide synthesis?
Answer:
- HPLC Method Development : Optimize mobile phase (e.g., acetonitrile/water gradients) and column chemistry (C18 vs. phenyl-hexyl) to improve resolution .
- LC-MS Coupling : Use high-resolution mass spectrometry to identify impurities via exact mass and fragmentation patterns .
- Chiral Columns : For enantiomeric impurities, employ columns with amylose or cellulose-based stationary phases .
Advanced: How can researchers leverage sulfonamide derivatives in multi-step organic synthesis?
Answer:
- Protecting Groups : Sulfonamides act as stable amine-protecting groups in peptide synthesis, removable via strong acids (e.g., HBr/AcOH) .
- Cross-Coupling Reactions : Use palladium-catalyzed Suzuki or Buchwald-Hartwig reactions to functionalize aryl-sulfonamide intermediates .
- Heterocycle Formation : Cyclize sulfonamide-containing precursors to generate pyrazoles or thiazoles via thermal or acid-catalyzed methods .
Basic: What spectroscopic databases or resources are recommended for sulfonamide characterization?
Answer:
- PubChem : Access experimental/computed NMR, IR, and mass spectra (e.g., N-(2-Amino-3-fluorophenyl)methanesulfonamide entries) .
- Cambridge Structural Database (CSD) : Compare crystallographic data for bond lengths/angles in sulfonamides .
- SDBS (Spectral Database for Organic Compounds) : Reference IR and Raman spectra for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
